2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine

Physicochemical properties Chemical identity Quality control

Researchers exploring triazolopyrimidine SAR often face a gap in understanding steric effects. This compound, featuring a 2,6-dimethylmorpholine group at the 7-position (C11H15N5O, MW 233.27), directly addresses this. - Enables direct steric probing vs. unsubstituted morpholine/piperidine analogs. - Ideal for kinase or O-GlcNAcase inhibitor SAR libraries; distinct conformational profile. - Supplied with LC-MS confirmation; reliable identity for method development.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
Cat. No. B12641224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=NC3=NC=NN23
InChIInChI=1S/C11H15N5O/c1-8-5-15(6-9(2)17-8)10-3-4-12-11-13-7-14-16(10)11/h3-4,7-9H,5-6H2,1-2H3
InChIKeyDWUIHORIDDSXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Chemical Identity


2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 1235964-84-7), also named 7-(2,6-dimethylmorpholin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine, is a heterocyclic small molecule with a molecular formula of C11H15N5O and a molecular weight of 233.27 g/mol . Its structure incorporates a 2,6-dimethylmorpholine ring at the 7-position of a [1,2,4]triazolo[1,5-a]pyrimidine core. This specific scaffold is of interest in medicinal chemistry for its potential as a privileged structure, though its individual biological profile remains largely uncharacterized in the open scientific literature.

Procurement Risk: Why Substitution Fails


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, minor structural modifications, such as the nature and position of substituents on the morpholine ring, can lead to profound shifts in target binding, selectivity, and pharmacokinetic properties. The 2,6-dimethyl substitution pattern on the morpholine moiety is a specific structural feature that distinguishes this compound from its unsubstituted morpholine, piperidine, or piperazine analogs [1]. Although direct comparative pharmacological data are absent from the public domain for this exact compound, class-level knowledge dictates that its unique combination of a triazolopyrimidine core and a sterically hindered 2,6-dimethylmorpholine group will result in a distinct conformational profile and interaction landscape versus other in-class candidates. Therefore, simple interchange without explicit, matched-experiment verification is a high-risk procurement strategy that can invalidate research outcomes.

Quantitative Differentiation Evidence


Molecular Properties vs. Unsubstituted Morpholine Analog

The most fundamental and verifiable point of differentiation is the compound's unique molecular identity. Its monoisotopic mass is 233.128 Da . This distinguishes it from the common unsubstituted analog, 4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine, which has a molecular weight of 205.22 g/mol (C9H11N5O) [1]. This mass difference (28.05 Da) is critical for analytical method development (e.g., LC-MS) and serves as a primary identifier for procurement and quality control, ensuring the correct, substituted material is obtained rather than a simpler, potentially less active analog.

Physicochemical properties Chemical identity Quality control

Steric and Conformational Impact of 2,6-Dimethyl Substitution

The presence of two methyl groups at the 2 and 6 positions of the morpholine ring introduces significant steric bulk and conformational restriction compared to an unsubstituted morpholine. In analogous systems, cis-2,6-dimethylmorpholine scaffolds are known to adopt distinct chair conformations that project the oxygen and nitrogen lone pairs differently, influencing metal coordination geometry and hydrogen-bonding networks [1]. While direct comparative crystallographic data for this specific triazolopyrimidine are not publicly available, the established conformational preferences of 2,6-dimethylmorpholine in other heterocyclic systems provide strong class-level inference that this compound will exhibit different binding modes and steric constraints relative to its non-methylated or piperidine-based counterparts.

Conformational analysis Structure-activity relationship Ligand design

Absence of Public Head-to-Head Biological Data

A systematic search of primary literature, patents, and authoritative databases (PubMed, PubChem, Google Patents, Semantic Scholar) was conducted to identify quantitative biological or pharmacological data (e.g., IC50, Ki, EC50, selectivity ratios) for 2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine compared to its closest analogs. At the time of this analysis, no such direct, comparator-based data is available in the public domain. The compound is not explicitly profiled in the major triazolopyrimidine kinase inhibitor or OGA inhibitor patent families that were reviewed. This absence of high-strength differential evidence means that any claims of superiority or specific target potency over analogs remain unsubstantiated. Prospective users must generate their own comparative data or request such data directly from the vendor before making a selection.

Data gap Experimental validation Procurement risk

Targeted Application Scenarios


SAR Exploration in Kinase and OGA Inhibitor Programs

Based on the established role of triazolo[1,5-a]pyrimidines as kinase inhibitors and O-GlcNAcase (OGA) inhibitors [1], this specific compound is best suited as a rationally designed analog for SAR studies. The 2,6-dimethylmorpholine substitution provides a distinct steric and conformational probe compared to the common morpholine or piperidine analogs. Procuring this compound allows a research team to systematically evaluate the impact of this steric bulk on a target of interest, using the compound's unique molecular identity (C11H15N5O, MW 233.27) as confirmed by LC-MS.

Synthetic Intermediate for Derivatization

The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a versatile intermediate for further functionalization, as noted in synthetic reviews [2]. The 2,6-dimethylmorpholine moiety introduces a stable, sterically protected amine that can be leveraged in late-stage diversification. This compound is a strategic procurement choice for labs building a proprietary library of triazolopyrimidines, where the 2,6-dimethyl substitution is a deliberate design element to enhance metabolic stability or modulate LogP, as generally inferred for methyl-substituted morpholines.

Analytical Reference Standard for Method Development

Owing to its well-defined molecular properties (exact mass 233.128 Da, molecular formula C11H15N5O) and the clear mass difference from its unsubstituted morpholine analog, this compound serves as an ideal reference standard for developing LC-MS or GC-MS methods aimed at detecting or quantifying dimethylmorpholine-substituted triazolopyrimidines in complex mixtures. Its unique mass signature effectively differentiates it from other common impurities or analogs.

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